molecular formula C20H20BrN3O2S B2545347 5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-82-6

5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2545347
CAS No.: 627046-82-6
M. Wt: 446.36
InChI Key: PIVWLZMZYKTSPB-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20BrN3O2S and its molecular weight is 446.36. The purity is usually 95%.
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Scientific Research Applications

Hantzsch-like Synthesis and Applications

Diab et al. (2021) described a novel series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores like benzene and pyridine. These compounds were synthesized via a multicomponent reaction, highlighting the versatility of the pyrimido[4,5-b]quinoline scaffold in creating complex heterocyclic structures. The study showcases the potential of these compounds in further chemical transformations and possibly in drug discovery due to their unique chemical properties Diab, Salem, Abdelhamid, & Elwahy, 2021.

One-Pot Syntheses and Chemical Diversity

Harutyunyan et al. (2019) demonstrated a one-pot synthesis method for creating substituted 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones. This method involves the condensation of 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes, showcasing the ease of introducing diverse aryl groups into the pyrimido[4,5-b]quinoline scaffold. This approach allows for the rapid generation of a wide array of compounds for potential applications in material science and pharmacology Harutyunyan, Israyelyan, Panosyan, Hakobyan, & Hovsepyan, 2019.

Catalytic Applications and Novel Compound Synthesis

Sepehrmansouri et al. (2020) explored the use of metal-organic frameworks (MOFs) for the synthesis of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. The study highlights the effectiveness of MOFs in catalyzing the synthesis of complex organic molecules, potentially opening new avenues for the use of these compounds in catalysis and material science Sepehrmansouri, Zarei, Zolfigol, Moosavi-Zare, Rostamnia, & Moradi, 2020.

Antifungal Activity and Pharmaceutical Applications

Araghi et al. (2020) reported the synthesis of pyrimido[4,5-b]quinoline derivatives and evaluated their antifungal activities, highlighting the potential pharmaceutical applications of these compounds. The study demonstrates the utility of these compounds in developing new antifungal agents, contributing to the ongoing search for more effective treatments for fungal infections Araghi, Mirjalili, Zamani, Khabnadideh, Zomorodian, Faghih, & Arabi, 2020.

Properties

IUPAC Name

5-(4-bromophenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-2-10-27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-9,15H,2-5,10H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVWLZMZYKTSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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